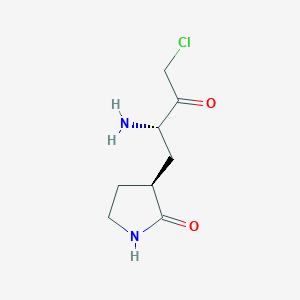

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one

Description

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Properties

Molecular Formula |

C8H13ClN2O2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

(3S)-3-[(2S)-2-amino-4-chloro-3-oxobutyl]pyrrolidin-2-one |

InChI |

InChI=1S/C8H13ClN2O2/c9-4-7(12)6(10)3-5-1-2-11-8(5)13/h5-6H,1-4,10H2,(H,11,13)/t5-,6-/m0/s1 |

InChI Key |

SZRUTPQIPWMIRX-WDSKDSINSA-N |

Isomeric SMILES |

C1CNC(=O)[C@@H]1C[C@@H](C(=O)CCl)N |

Canonical SMILES |

C1CNC(=O)C1CC(C(=O)CCl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is green and efficient, carried out under mild conditions without the use of metals.

Industrial Production Methods

Industrial production methods for pyrrolidin-2-ones often involve multi-component reactions with solvent participation. For example, a sequential Ugi/olefination reaction can be used to construct pyrrolidin-5-one-2-carboxamides . This method features mild conditions, a wide range of substrates, and good functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one can undergo various types of reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include tributyltin hydride and AIBN for radical cyclization reactions . Conditions often involve boiling toluene as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of N-methyl-N-(1-substituted or 1,2-disubstituted vinyl)-2,2-bis(phenylsulfanyl)acetamides can yield pyrrolidin-2-ones .

Scientific Research Applications

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Industry: Used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolidin-2-one have been shown to inhibit non-muscle myosin II activity with high specificity . This inhibition can affect various cellular processes, including cell motility and division.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-2-pyrrolidinone: Known for its use as a non-muscle myosin II inhibitor.

1-(4-Bromophenyl)pyrrolidin-2-one: Another derivative with similar applications.

Uniqueness

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both amino and chloro functional groups

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.